molecular formula C23H25N5O2S B2860628 N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1170884-81-7

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2860628
CAS No.: 1170884-81-7
M. Wt: 435.55
InChI Key: ULHPNBHPNIGAHM-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzo[d]thiazole ring, a piperazine moiety, and a pyrrolidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of substituted 2-amino benzothiazoles, which are then coupled with N-phenyl anthranilic acid. The intermediate compounds are further treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown that it can bind to protein receptors, influencing their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .

Biological Activity

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article presents a comprehensive review of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C20H24N4O2SC_{20}H_{24}N_{4}O_{2}S and its IUPAC name. The presence of a benzothiazole moiety combined with piperazine and pyrrolidine structures suggests a diverse range of interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Studies have indicated that derivatives of benzothiazole are often linked to the inhibition of kinases and other enzymes critical for cancer progression. The compound may act as an inhibitor for certain tyrosine kinases, which play a pivotal role in cell proliferation and survival.

Biological Activities

1. Anticancer Activity:
Research has demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, related benzothiazole derivatives have shown selective inhibition against Src family kinases (SFKs), which are implicated in various cancers. In vitro studies have shown that these compounds can significantly reduce tumor cell viability and induce apoptosis in cancer cell lines .

2. Neuroprotective Effects:
The compound has also been evaluated for neuroprotective effects, particularly through the inhibition of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). These pathways are associated with pain modulation and inflammation reduction, suggesting potential applications in treating neurodegenerative diseases .

3. Antimicrobial Properties:
Preliminary studies indicate that the compound may possess antimicrobial activities against various bacterial strains. The presence of the piperazine ring is often associated with enhanced antibacterial properties due to its ability to disrupt bacterial cell membranes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of SFKs leading to reduced tumor growth in xenograft models
NeuroprotectionInhibition of FAAH and sEH contributing to pain relief and anti-inflammatory effects
AntimicrobialModerate activity against Salmonella typhi and Bacillus subtilis

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of benzothiazole derivatives, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective capabilities of the compound in an animal model of neuropathic pain. Administration led to a marked decrease in pain response scores compared to control groups, suggesting that dual inhibition of FAAH and sEH could provide therapeutic benefits for chronic pain management .

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-26-9-11-27(12-10-26)23-25-19-8-7-17(14-20(19)31-23)24-22(30)16-13-21(29)28(15-16)18-5-3-2-4-6-18/h2-8,14,16H,9-13,15H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHPNBHPNIGAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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